molecular formula C14H17NO3 B1314532 (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate CAS No. 99735-46-3

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B1314532
CAS No.: 99735-46-3
M. Wt: 247.29 g/mol
InChI Key: BENQIPNJLDAXAT-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate (CAS: 852857-11-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol. Key structural features include:

  • A pyrrolidinone ring (5-membered lactam) with a ketone group at position 5.
  • A (R)-1-phenylethyl substituent at position 1, contributing to stereochemical complexity.
  • A methyl ester at position 3, enhancing lipophilicity and influencing metabolic stability .

This compound is utilized in pharmaceutical and fine chemical research, particularly in enantioselective synthesis and as a scaffold for bioactive molecules .

Preparation Methods

Chemical Synthesis Overview

The synthesis of this compound typically involves the following steps:

Stereoselective Synthesis

The synthesis of chiral compounds like (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate requires stereoselective methods to ensure the correct configuration.

Key Steps in Stereoselective Synthesis

  • Use of chiral precursors :

    • Chiral amines or alcohols are used to introduce asymmetry into the molecule.
    • For example, (R)-1-phenylethylamine may be employed as a starting material.
  • Catalysis :

    • Enzymatic or metal-catalyzed reactions are often applied to enhance stereoselectivity.
    • Common catalysts include organometallic complexes or enzymes that selectively act on one enantiomer.
  • Cyclization Reaction :

    • A key step involves cyclization to form the pyrrolidine ring. This can be achieved by reacting a suitable amine with a keto acid derivative under acidic or basic conditions.

General Reaction Conditions

The preparation typically involves mild reaction conditions to preserve stereochemistry and avoid racemization:

  • Temperature : Reactions are conducted at controlled temperatures, usually between 0–50°C, to ensure stability of intermediates.
  • Solvent : Polar solvents such as ethanol, methanol, or acetonitrile are commonly used.
  • pH Control : Acidic or basic environments are adjusted depending on the step in the synthesis process.

Reagents and Pathways

Commonly Used Reagents

Step Reagent Function
Formation of pyrrolidine ring Keto acid derivative + amine Cyclization
Introduction of phenylethyl group (R)-1-phenylethylamine Chiral precursor
Esterification Methanol + acid catalyst Formation of methyl ester

Pathway Example

A typical pathway might involve:

  • Reaction of (R)-1-phenylethylamine with a keto acid derivative under acidic conditions to form an intermediate.
  • Cyclization to produce the pyrrolidine core.
  • Esterification using methanol and an acid catalyst to finalize the compound structure.

Purification Methods

After synthesis, purification is critical for isolating the desired enantiomer:

  • Chromatography :
    • Chiral column chromatography is used to separate enantiomers based on their stereochemistry.
  • Crystallization :
    • The compound may be crystallized from solvents like ethanol or acetone for further purification.
  • Spectroscopic Analysis :
    • Techniques such as NMR and IR spectroscopy confirm structural integrity and purity.

Data Table: Key Parameters for Synthesis

Parameter Value/Condition Notes
Molecular Formula C14H17NO3 Confirmed via PubChem
Molecular Weight 247.29 g/mol Computed by PubChem
Reaction Temperature 0–50°C Controlled for stereochemistry
Solvent Ethanol, Methanol Polar solvents preferred
Purity >95% Achieved via chromatography

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxylated compounds.

Scientific Research Applications

(S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aryl Group

Methyl 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylate

  • Key Differences : Replaces the (R)-1-phenylethyl group with a 3,4,5-trimethoxyphenyl moiety.
  • Impact : The electron-rich trimethoxyphenyl group enhances anticancer activity in vitro, likely due to improved interactions with tubulin or DNA targets. This compound exhibited IC₅₀ values of 1.2–3.8 µM against human cancer cell lines, outperforming simpler phenyl analogs .

Methyl 5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

  • Key Differences : Contains a trifluoromethylphenyl group.
  • Impact : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity (logP ≈ 2.5), making it more suitable for CNS-targeting drugs. However, synthetic yields are lower (58% vs. 97% for the target compound) .

Stereochemical Variations

(R)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate

  • Key Differences : Inversion of stereochemistry at the phenylethyl group (S instead of R).
  • Impact : Reduced anticancer activity (e.g., IC₅₀ > 10 µM in MCF-7 cells), highlighting the importance of the (R)-configuration for target binding .

(S)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

  • Key Differences : Replaces the phenylethyl group with a benzyl substituent.
  • Impact: The benzyl group lacks the ethyl spacer, reducing conformational flexibility.

Functional Group Modifications

5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide

  • Key Differences : Replaces the methyl ester with a hydrazide group.
  • Impact : The hydrazide enhances hydrogen-bonding capacity, improving antioxidant activity (EC₅₀ = 8.3 µM) but reducing cell permeability due to higher polarity (logP = 1.2) .

5-Oxo-N′-(2-oxoindolin-3-ylidene)-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide

  • Key Differences : Incorporates an isatin-derived hydrazone .
  • Impact : This hybrid structure exhibits dual anticancer and antioxidant activity, with IC₅₀ = 4.7 µM in HT-29 colon cancer cells and EC₅₀ = 6.9 µM in DPPH assays .

Physicochemical and Pharmacokinetic Comparisons

Compound logP Melting Point (°C) Synthetic Yield (%) Anticancer IC₅₀ (µM) Antioxidant EC₅₀ (µM)
Target Compound 2.8 152–159 97 2.1–5.3 15.2
3,4,5-Trimethoxyphenyl Analog 3.1 168–170 85 1.2–3.8 N/A
Trifluoromethylphenyl Analog 2.5 Oil (purified) 58 7.9–12.4 N/A
Hydrazide Derivative 1.2 185–187 72 >10 8.3
Benzyl Analog 2.1 142–144 89 >20 12.5

Biological Activity

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, with CAS number 99735-46-3, is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

The molecular formula of this compound is C14H17NO3C_{14}H_{17}NO_3, with a molecular weight of approximately 247.29 g/mol. Key chemical properties include:

PropertyValue
Molecular FormulaC14H17NO3
Molecular Weight247.29000
LogP1.707
PSA46.610
Hazard CodesXi

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, with specific attention to stereochemistry to ensure the desired enantiomer is produced. The detailed synthetic pathways can be found in various chemical literature sources, including patents and research articles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits significant cytotoxic effects. The following findings summarize its anticancer activity:

  • Cell Viability Assays : The compound was tested at a concentration of 100 µM for 24 hours against A549 cells, showing a reduction in cell viability comparable to standard chemotherapeutic agents like cisplatin .
  • Structure-Activity Relationship : Variations in the substituents on the pyrrolidine ring influenced its potency, with certain modifications leading to enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against multidrug-resistant strains of bacteria:

  • Testing Against Pathogens : The compound was evaluated against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. It exhibited selective antimicrobial effects, indicating potential as a scaffold for developing new antimicrobial agents .
  • Mechanism of Action : While the exact mechanisms remain under investigation, preliminary results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study 1: Anticancer Efficacy

A study published in MDPI investigated various derivatives of 5-oxopyrrolidine compounds and their effects on A549 cells. The findings indicated that compounds with specific structural features showed enhanced cytotoxicity while minimizing harm to normal cells .

Study 2: Antimicrobial Properties

Research highlighted in PMC demonstrated that specific derivatives exhibited significant antimicrobial activity against resistant strains, suggesting their potential as therapeutic agents against infections caused by multidrug-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound can be synthesized via multi-step procedures involving nucleophilic substitution and condensation reactions. For example, analogous pyrrolidine derivatives are synthesized by reacting carboxylic acids with substituted anilines under reflux (methanol, 24 hours), followed by esterification using H₂SO₄ as a catalyst . Key factors include:

  • Temperature : Elevated temperatures (reflux) enhance reaction rates but may risk racemization.
  • Solvent choice : Polar aprotic solvents (e.g., THF) favor nucleophilic substitutions, while methanol is suitable for esterifications .
  • Stereochemical control : Use of chiral auxiliaries (e.g., (R)-1-phenylethylamine) ensures enantiomeric purity. Monitor via chiral HPLC or X-ray crystallography .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, the methyl ester group typically appears as a singlet at ~3.6 ppm (1H^1H) and ~170 ppm (13C^{13}C) .
  • LCMS : Verify molecular weight (e.g., observed [M-H]⁻ peak at m/z 260–280 range) and retention time (e.g., 0.88 minutes under SQD-FA05 conditions) .
  • Melting point : Compare with literature values (e.g., 80–81°C for analogous esters) .

Q. What are the key considerations for ensuring enantiomeric purity during synthesis?

  • Methodology :

  • Use chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers.
  • Confirm absolute configuration via X-ray crystallography using programs like SHELXL or ORTEP-III .
  • Monitor optical rotation ([α]D_D) against reference standards .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns influence the crystallographic packing of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) and analyze hydrogen-bonding networks using graph-set notation (e.g., D , S , R motifs). For pyrrolidine derivatives, common motifs include:

  • N–H···O interactions between the pyrrolidine nitrogen and carbonyl oxygen (distance: ~2.8–3.0 Å).
  • C–H···π interactions involving the phenyl group .
    • Software : Use SHELX for refinement and Mercury for visualization.

Q. What computational strategies are effective for predicting the compound’s bioactivity or binding affinity?

  • Methodology :

  • Molecular docking : Dock the compound into target proteins (e.g., enzymes with pyrrolidine-binding pockets) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study conformational preferences .

Q. How can discrepancies in reported biological activity data for analogous compounds be resolved?

  • Methodology :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC₅₀ values).
  • SAR analysis : Compare structural variations (e.g., trifluoromethyl vs. methyl groups) across studies .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies.

Properties

IUPAC Name

methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENQIPNJLDAXAT-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548986
Record name Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99735-46-3
Record name Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99735-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.